Polymyxin B6
Description
Properties
Molecular Formula |
C56H98N16O14 xH2SO4 (lot specific) |
|---|---|
Molecular Weight |
1219.47 (Free base) |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methyloctanamide |
InChI |
InChI=1S/C56H98N16O14/c1-7-31(4)13-14-35(75)29-44(76)63-36(15-21-57)51(81)72-46(33(6)74)56(86)68-39(18-24-60)48(78)67-41-20-26-62-55(85)45(32(5)73)71-52(82)40(19-25-61)65-47(77)37(16-22-58)66-53(83)42(27-30(2)3)69-54(84)43(28-34-11-9-8-10-12-34)70-49(79)38(17-23-59)64-50(41)80/h8-12,30-33,35-43,45-46,73-75H,7,13-29,57-61H2,1-6H3,(H,62,85)(H,63,76)(H,64,80)(H,65,77)(H,66,83)(H,67,78)(H,68,86)(H,69,84)(H,70,79)(H,71,82)(H,72,81)/t31?,32-,33-,35?,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1 |
SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)O |
Origin of Product |
United States |
Biosynthesis and Production of Polymyxins
Microbial Origin and Natural Production Pathways
Polymyxins are naturally occurring lipopeptide antibiotics synthesized by various strains of the Gram-positive soil bacterium, Paenibacillus polymyxa. mdpi.comasm.orgtaylorandfrancis.com First discovered in 1947, these compounds are the products of the bacterium's secondary metabolism. ub.edu The natural production of polymyxins is part of the bacterium's defense mechanism, providing a competitive advantage in its microbial environment. nih.gov
The biosynthesis of polymyxins, including the various components of the polymyxin (B74138) B complex, occurs through a series of enzymatic reactions orchestrated by a large gene cluster. nih.gov Within this cluster, specific genes code for the enzymes that assemble the peptide chain and attach the fatty acid tail, which are characteristic features of the polymyxin structure. nih.gov The production of different polymyxin variants, such as polymyxin B1, B2, and B6, is a result of the flexibility of these enzymatic pathways, which can incorporate different fatty acid precursors. scispace.comresearchgate.net For instance, the fatty acid moiety of Polymyxin B6 has been identified as 3-hydroxy-6-methyloctanoic acid. researchgate.net
The production of polymyxins is also influenced by various regulatory factors within the bacterium. Transcription factors such as Spo0A and AbrB have been shown to be involved in regulating the expression of the polymyxin biosynthetic genes in Bacillus subtilis, a surrogate host for polymyxin production. nih.gov Specifically, AbrB acts as a negative regulator, and its disruption can lead to increased polymyxin yields. nih.gov
Nonribosomal Peptide Synthetase (NRPS) Systems Involved in Polymyxin Biosynthesis
Polymyxins are synthesized by large, multi-enzyme complexes known as nonribosomal peptide synthetases (NRPSs). wikipedia.orgmdpi.com These NRPS systems are modular, with each module being responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. mdpi.comjmb.or.kr This modular nature allows for the synthesis of complex peptides with a defined sequence. researchgate.net
The gene cluster responsible for polymyxin synthesis, often designated as the pmx cluster, typically contains five open reading frames: pmxA, pmxB, pmxC, pmxD, and pmxE. nih.govacs.org The genes pmxA, pmxB, and pmxE encode the polymyxin synthetase enzymes, while pmxC and pmxD are believed to encode transporter proteins that export the antibiotic out of the bacterial cell. nih.govacs.org
The polymyxin synthetase is composed of three main proteins: PmxE, PmxA, and PmxB. nih.govmdpi.com These enzymes contain multiple modules, each with specific domains that carry out the different steps of peptide synthesis. The key domains within an NRPS module are:
Adenylation (A) domain: Selects and activates the specific amino acid.
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid.
Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid. jmb.or.kr
Some modules may also contain an Epimerization (E) domain , which converts an L-amino acid to its D-isoform. acs.org The final module typically includes a Thioesterase (TE) domain that cleaves the completed peptide from the enzyme and catalyzes its cyclization. researchgate.net The assembly of the polymyxin molecule follows a specific order, with PmxE initiating the synthesis, followed by PmxA, and finally PmxB, which terminates the process. nih.gov
| Domain | Function | Reference |
|---|---|---|
| Adenylation (A) | Selects and activates a specific amino acid. | jmb.or.kr |
| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid. | jmb.or.kr |
| Condensation (C) | Catalyzes peptide bond formation. | jmb.or.kr |
| Epimerization (E) | Converts L-amino acids to D-amino acids. | acs.org |
| Thioesterase (TE) | Releases and cyclizes the final peptide. | researchgate.net |
Genetic Engineering Approaches for Polymyxin Production Enhancement
Genetic engineering offers powerful tools to improve the production of polymyxins and to generate novel derivatives. jmb.or.krnih.gov One of the primary strategies involves the heterologous expression of the polymyxin gene cluster in a more genetically tractable host, such as Bacillus subtilis. nih.govjmb.or.kr This approach can overcome the limitations of working with the native producer, P. polymyxa, for which genetic manipulation tools are less developed. jmb.or.kr
To enhance production in a surrogate host, several genetic modifications can be made. For instance, introducing the ectB gene, which encodes the enzyme responsible for synthesizing L-2,4-diaminobutyric acid (Dab), a key non-proteinogenic amino acid in polymyxins, can eliminate the need for its external supplementation. nih.gov Furthermore, disrupting negative regulators of the polymyxin synthesis pathway, such as the abrB gene, has been shown to significantly increase production yields. nih.gov
Domain swapping within the NRPS machinery is a more advanced genetic engineering technique used to create novel polymyxin analogs. nih.govresearchgate.net By replacing an adenylation (A) domain with one that recognizes a different amino acid, the composition of the resulting peptide can be altered. nih.gov This strategy has been successfully used to convert a polymyxin A synthetase into a polymyxin B or E synthetase. nih.gov
Production of this compound within Fermentation Processes
The commercial production of polymyxins, including the polymyxin B complex of which this compound is a part, is achieved through fermentation of Paenibacillus polymyxa. ub.edu The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions to maximize the yield of the desired antibiotic. google.comgoogle.com
The composition of the fermentation medium is critical for high-yield production. Key components typically include a carbon source, such as glucose or oatmeal, and a nitrogen source, like yeast extract or ammonium (B1175870) sulfate (B86663). google.comgoogle.com The optimization of these nutritional parameters has been shown to significantly impact the final concentration of polymyxin B. google.com
In addition to the medium composition, several physical parameters of the fermentation process are tightly controlled. These include:
Temperature: Optimal temperatures for P. polymyxa growth and polymyxin production are generally in the range of 28-32°C. google.commdpi.com
pH: The pH of the medium is typically maintained between 6.0 and 7.0. google.commdpi.com
Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for the aerobic bacterium and to maintain a homogenous culture. google.comgoogle.com
Under optimized fermentation conditions, yields of polymyxin B can reach several grams per liter. google.comgoogle.com The fermentation broth contains a mixture of closely related polymyxin B components, including this compound, which are then purified to obtain the final antibiotic product. scispace.comresearchgate.net The variation in the fatty acid tail among the different polymyxin B congeners arises from the non-specific nature of the enzyme that incorporates the fatty acid precursor during biosynthesis. nih.gov
| Parameter | Optimized Range/Value | Reference |
|---|---|---|
| Temperature | 28-32°C | google.commdpi.com |
| pH | 6.0-7.0 | google.commdpi.com |
| Carbon Source | Glucose, Oatmeal | google.comgoogle.com |
| Nitrogen Source | Yeast Extract, Ammonium Sulfate | google.comgoogle.com |
| Aeration | 0.5 - 1.2 vvm | google.comgoogle.com |
Molecular Mechanisms of Antimicrobial Action
Interaction with Gram-Negative Bacterial Outer Membrane (LPS)
The initial and most critical step in the antimicrobial action of Polymyxin (B74138) B6 is its interaction with the lipopolysaccharide (LPS) layer of the Gram-negative bacterial outer membrane. nih.govamegroups.orgmdpi.com This interaction is a multi-stage process involving electrostatic attraction followed by membrane disruption.
Polymyxin B6, being a polycationic peptide, is strongly attracted to the negatively charged surface of the bacterial outer membrane. nih.govnih.gov The key target for this electrostatic interaction is the lipid A component of LPS, which is rich in phosphate (B84403) groups, conferring a net negative charge. mdpi.comamegroups.orgnih.gov The positively charged amino groups, specifically the L-α,γ-diaminobutyric acid (Dab) residues within the cyclic peptide portion of this compound, bind to these anionic phosphate groups. mdpi.comnih.govresearchgate.net This binding is a competitive displacement of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which normally stabilize the LPS layer by bridging adjacent LPS molecules. nih.govdrugbank.commdpi.com The displacement of these essential ions by the bulkier this compound molecule initiates the destabilization of the outer membrane. nih.govnih.gov
Following the initial electrostatic binding, the hydrophobic fatty acid tail of this compound plays a crucial role. wikipedia.orgmdpi.comnih.gov This lipophilic tail inserts into the hydrophobic region of the outer membrane, specifically the fatty acyl chains of lipid A. nih.govmdpi.comnih.gov This insertion further disrupts the organized structure of the LPS layer, leading to increased permeability. wikipedia.orgnih.govmdpi.com The membrane becomes weakened and disorganized, allowing for the passage of molecules that would typically be excluded. nih.gov This "self-promoted uptake" allows more polymyxin molecules to cross the outer membrane and reach their subsequent targets. nih.gov The disruption ultimately leads to the leakage of periplasmic proteins and increased susceptibility to other agents. nih.gov Molecular dynamics simulations have shown that the binding of polymyxins can loosen the packing of LPS and induce an unbalanced bending torque, causing phospholipids (B1166683) to flip from the inner to the outer leaflet and creating defects that facilitate further peptide uptake. nih.gov
Electrostatic Binding to Lipopolysaccharide (LPS)
Interaction with Inner Cytoplasmic Membrane and Cellular Respiration Inhibition
After traversing the outer membrane, this compound interacts with the inner cytoplasmic membrane. wikipedia.orgnih.gov The fatty acid portion of the molecule dissolves into the hydrophobic region of this inner membrane, disrupting its integrity. wikipedia.org This leads to the leakage of essential cellular contents and ultimately, cell death. wikipedia.orgnih.gov
A significant consequence of this inner membrane disruption is the inhibition of cellular respiration. wikipedia.orgdrugbank.com Bacterial respiration is dependent on an intact and functional cytoplasmic membrane. nih.gov Polymyxin B has been shown to inhibit key respiratory enzymes, such as type II NADH-quinone oxidoreductases, which are vital for the electron transport chain. nih.govdrugbank.com This inhibition leads to a decrease in the cell's ATP pool. nih.gov Even at sublethal concentrations, polymyxins can inhibit oxygen consumption without causing complete penetration of the cytoplasmic membrane. nih.gov Studies have demonstrated that polymyxins can inhibit NADH oxidase and NADH cytochrome c reductase activities. nih.gov
Role of Hydrophobic Tail in Membrane Damage, Relevant to this compound Fatty Acyl Variation
The hydrophobic fatty acyl tail is indispensable for the bactericidal activity of polymyxins. wikipedia.orgmdpi.comnih.gov Its removal, resulting in polymyxin nonapeptide (PMBN), leads to a loss of killing ability, although the molecule can still bind to LPS and increase outer membrane permeability to other antibiotics. wikipedia.orgnih.gov This highlights that while electrostatic interaction is necessary for initial binding, the hydrophobic interactions mediated by the fatty acyl tail are crucial for lethal membrane disruption. nih.gov
| Feature | Description |
| Primary Target | Lipopolysaccharide (LPS) of Gram-negative bacterial outer membrane nih.govamegroups.orgmdpi.com |
| Initial Interaction | Electrostatic binding of cationic peptide to anionic LPS nih.govnih.govresearchgate.net |
| Key Binding Site | Phosphate groups of Lipid A mdpi.comamegroups.orgnih.gov |
| Ion Displacement | Displaces Mg²⁺ and Ca²⁺ ions nih.govdrugbank.commdpi.com |
| Membrane Disruption | Insertion of hydrophobic fatty acyl tail into the membrane nih.govmdpi.comnih.gov |
| Consequence | Increased membrane permeability and leakage of cellular contents wikipedia.orgnih.govnih.gov |
| Inner Membrane Action | Disruption of cytoplasmic membrane integrity and inhibition of cellular respiration wikipedia.orgnih.govdrugbank.com |
| Alternative Mechanisms | Ribosome binding, inhibition of cell division, induction of hydroxyl radicals nih.gov |
Bacterial Resistance Mechanisms to Polymyxins
Intrinsic Resistance Mechanisms in Gram-Negative Bacteria
Certain species of Gram-negative bacteria are naturally resistant to polymyxins. capes.gov.brresearchgate.net This intrinsic resistance is an inherent characteristic of the organism and is not acquired through horizontal gene transfer. nih.gov Genera such as Proteus, Serratia, and Burkholderia are intrinsically resistant to polymyxins. capes.gov.brresearchgate.netnih.gov
The primary mechanism of intrinsic resistance involves the modification of the lipopolysaccharide (LPS), the main target of polymyxins on the bacterial outer membrane. nih.gov Polymyxin-resistant species often have LPS that is inherently modified with the addition of positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N). mdpi.com This modification reduces the net negative charge of the lipid A portion of LPS, thereby decreasing the electrostatic attraction between the cationic polymyxin (B74138) molecule and the bacterial surface. nih.govmedintensiva.org The pmrCAB and arn operons, which are involved in these lipid A modifications, are implicated in the intrinsic resistance of pathogens like Proteus mirabilis and Serratia marcescens. mdpi.com
Table 1: Examples of Intrinsically Polymyxin-Resistant Gram-Negative Bacteria
| Bacterial Species | Key Resistance Mechanism |
|---|---|
| Proteus mirabilis | Chromosomally mediated LPS modification (L-Ara4N addition). mdpi.com |
| Serratia marcescens | Chromosomally mediated LPS modification. mdpi.commedintensiva.org |
| Burkholderia spp. | Intrinsic LPS modifications. nih.govnih.gov |
| Morganella morganii | Intrinsic resistance. medintensiva.org |
| Providencia spp. | Intrinsic resistance. medintensiva.org |
| Hafnia alvei | Intrinsic resistance. medintensiva.org |
Acquired Resistance Mechanisms
Acquired resistance occurs when a typically susceptible bacterium develops resistance, often due to genetic mutations or the acquisition of new genetic material. capes.gov.brresearchgate.net This is a significant clinical concern, particularly in species like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. researchgate.net
The most common mechanism of acquired polymyxin resistance is the modification of the lipid A moiety of LPS. nih.govnih.gov This strategy reduces the net negative charge of the bacterial outer membrane, leading to electrostatic repulsion of the positively charged polymyxin molecules. nih.gov The two primary modifications are:
Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This modification confers a higher level of resistance compared to phosphoethanolamine addition. nih.gov
Addition of phosphoethanolamine (PEtN): This also reduces the negative charge of lipid A. nih.govnih.gov
These modifications are enzymatically mediated by proteins encoded by specific genes, and their expression is tightly regulated. nih.gov In some cases, complete loss of LPS, through mutations in the lpxA, lpxC, or lpxD genes, can lead to high-level polymyxin resistance in Acinetobacter baumannii. nih.gov
The expression of genes responsible for LPS modifications is controlled by complex two-component regulatory systems (TCSs). nih.govnih.gov The most well-characterized of these are the PhoP/PhoQ and PmrA/PmrB systems. upol.czresearchgate.net
PhoP/PhoQ System: This system is often activated by low magnesium concentrations and can be triggered by cationic antimicrobial peptides. nih.govresearchgate.net Activation of PhoP/PhoQ can lead to the upregulation of the PmrA/PmrB system via a connector protein, PmrD. nih.govpnas.org In some bacteria, like Klebsiella pneumoniae, the PhoP/PhoQ system can directly activate the arnBCADTEF operon, which is responsible for L-Ara4N synthesis. nih.gov
PmrA/PmrB System: This system directly regulates the expression of genes that encode for the enzymes that add L-Ara4N and PEtN to lipid A. nih.govresearchgate.net Mutations in the pmrA or pmrB genes can lead to constitutive activation of this pathway, resulting in stable polymyxin resistance. scirp.org In Acinetobacter baumannii, the PmrAB system is crucial for polymyxin resistance, and mutations in pmrB are sufficient to cause cross-resistance to other antimicrobial peptides. frontiersin.orgnih.gov
Table 2: Key Two-Component Systems in Polymyxin Resistance
| System | Function | Activating Signals | Regulated Genes |
|---|---|---|---|
| PhoP/PhoQ | Senses environmental signals and regulates gene expression for LPS modification. nih.gov | Low Mg2+, cationic peptides. nih.gov | pmrD, arnBCADTEF (in some species). nih.govnih.gov |
| PmrA/PmrB | Directly controls the expression of LPS modification genes. researchgate.net | Fe3+, activation by PhoP/PhoQ via PmrD. pnas.org | arnBCADTEF, pmrC, cptA. nih.govscielo.br |
Efflux Pumps and Capsule Formation
While LPS modification is the primary mechanism, other factors can contribute to polymyxin resistance.
Efflux Pumps: These are membrane proteins that can actively transport antibiotics out of the bacterial cell. researchgate.netnih.gov Overexpression of certain efflux pumps can contribute to reduced susceptibility to polymyxins, although often resulting in lower levels of resistance compared to LPS modifications. nih.gov In Klebsiella pneumoniae, the KpnEF efflux pump has been implicated in polymyxin resistance. researchgate.net
Capsule Formation: The production of a thick polysaccharide capsule can act as a physical barrier, trapping polymyxin molecules before they reach the outer membrane. researchgate.netnih.gov Increased capsule production has been observed in polymyxin-resistant strains of Klebsiella pneumoniae and Neisseria meningitidis. nih.govupol.cz The regulator of capsule synthesis (Rcs) system has been shown to contribute to polymyxin B resistance in Salmonella enterica. upol.cz
A significant development in polymyxin resistance was the discovery of mobile colistin (B93849) resistance (mcr) genes. nih.gov These genes are typically located on plasmids, which are small, circular DNA molecules that can be transferred between bacteria, facilitating the rapid spread of resistance. mdpi.commdpi.com
To date, ten different mcr genes (mcr-1 to mcr-10) have been identified. mdpi.comnih.gov These genes encode for phosphoethanolamine transferase enzymes, which add a PEtN group to lipid A, the same mechanism as the chromosomally encoded resistance. nih.govoup.com The presence of mcr genes on mobile genetic elements is a major public health concern as it allows for horizontal transfer of resistance among different bacterial species and strains. mdpi.com The mcr-1 gene is the most prevalent and has been found in various Enterobacteriaceae species, including Escherichia coli and Klebsiella pneumoniae. mdpi.comnih.gov
Cross-Resistance between Polymyxin Congeners, including implications for Polymyxin B6
Cross-resistance between different polymyxin congeners, such as polymyxin B and colistin (polymyxin E), has been reported. mdpi.com This is because they share a similar mechanism of action and resistance mechanisms often target their common structural features. brieflands.comnih.gov Polymyxin B itself is a mixture of several components, including polymyxin B1, B2, B3, and B6, which differ in their fatty acid side chains. nih.govresearchgate.net
Given that the primary mechanisms of resistance involve modifications to the LPS that reduce the binding of the cationic peptide ring, it is highly probable that resistance to one polymyxin congener will confer resistance to others, including this compound. mdpi.commdpi.com For instance, mutations in the pmrAB operon that lead to LPS modification in Acinetobacter baumannii result in cross-resistance to both an antimicrobial peptide and polymyxin B. nih.gov A study in China on bloodstream infections found a high correlation between the sensitivity of bacterial isolates to polymyxin B and colistin. nih.gov Therefore, the emergence of resistance to either colistin or the more common components of polymyxin B would likely render this compound ineffective as well.
Structure Activity Relationships Sar and Derivatives Research
Impact of Cyclic Peptide Structure on Activity
The antimicrobial efficacy of polymyxins is heavily dependent on their cyclic peptide core, a heptapeptide (B1575542) ring that is essential for their mechanism of action. mdpi.comnih.gov This cyclic structure, along with a linear tripeptide side chain, creates a distinct molecular scaffold. mdpi.com The cationic nature of the peptide, conferred by the presence of multiple L-α,γ-diaminobutyric acid (Dab) residues, is crucial for the initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. nih.govfrontiersin.org
Role of Fatty Acyl Moiety on Antimicrobial Activity: Specificity for Polymyxin (B74138) B1-B6 Fatty Acid Variations
The fatty acyl group attached to the N-terminus of the polymyxin peptide is a critical determinant of its antimicrobial activity. nih.govresearchgate.net This lipid tail, along with the hydrophobic amino acids at positions 6 and 7, forms the hydrophobic domain of the molecule. nih.govresearchgate.net After the initial electrostatic binding to LPS, this hydrophobic portion is thought to penetrate the bacterial outer membrane, leading to its disruption and ultimately cell death. nih.govacs.org
Table 1: Fatty Acid Variations in Polymyxin B Components
| Polymyxin Component | Fatty Acyl Group |
| Polymyxin B1 | (S)-6-methyloctanoic acid |
| Polymyxin B2 | 6-methylheptanoic acid |
| Polymyxin B3 | Varies |
| Polymyxin B6 | Varies |
Design and Synthesis of Novel Polymyxin Derivatives and Analogues
In response to the dose-limiting toxicities associated with polymyxins, extensive research has focused on creating novel derivatives and analogues. The goal of these efforts is to design compounds that retain or even enhance the potent antimicrobial activity of the parent molecules while reducing their harmful side effects, particularly nephrotoxicity. ub.eduacs.orgresearchgate.net
A primary strategy for developing safer polymyxin analogues involves modifying the molecule to reduce its toxicity. acs.orgresearchgate.net It has been proposed that reducing the number of positive charges on the molecule could lead to lower toxicity. acs.org This has been explored by creating synthetic derivatives with fewer than the five cationic charges found in natural polymyxins. nih.gov
Another key approach is the modification of the fatty acyl tail. acs.org Researchers have developed semisynthetic polymyxins where the N-terminal lipid and diaminobutyric acid residue are replaced. acs.org One innovative strategy involves incorporating a reductively labile disulfide bond into the lipid tail. acs.org The rationale is that this bond would remain stable in the bloodstream but could be cleaved in the reducing environment of kidney cells, breaking down the molecule into a less toxic form and preventing accumulation. acs.orgjpiamr.eu Such analogues have shown potent antibacterial activity comparable to Polymyxin B but with significantly reduced toxicity in human kidney cell models. acs.org Alterations to both the fatty acid tail and the linear peptide portion have yielded compounds with improved activity against polymyxin-resistant bacteria. acs.org
A significant class of polymyxin derivatives is the des-fatty acyl-polymyxins, which lack the N-terminal fatty acid tail. mdpi.comnih.gov The most well-known example is Polymyxin B Nonapeptide (PMBN), which is created by enzymatically removing the fatty acyl-diaminobutyryl residue from Polymyxin B. acs.orgnih.gov
PMBN itself lacks significant direct bactericidal activity against many Gram-negative bacteria. wikipedia.orgnih.govnih.gov However, it retains the ability to bind to LPS and permeabilize the bacterial outer membrane. mdpi.comfrontiersin.org This action, while not lethal on its own, can sensitize bacteria to other antibiotics that are normally blocked by the outer membrane, such as erythromycin (B1671065) and rifampin. acs.orgasm.org PMBN has been shown to be considerably less toxic than its parent compound, Polymyxin B. nih.govacs.org Research into other des-fatty acyl derivatives has involved replacing the N-terminal moiety with basic or hydrophilic amino acids. nih.gov Some of these novel derivatives have demonstrated antimicrobial activity against Pseudomonas aeruginosa that is equivalent to Polymyxin B, but with lower acute toxicity. nih.gov
The development of novel polymyxin analogues has been greatly facilitated by advances in chemical synthesis, particularly solid-phase peptide synthesis (SPPS). acs.orgekb.eg SPPS allows for the systematic and efficient assembly of peptide chains, enabling researchers to make precise modifications to the polymyxin structure. acs.orgnih.gov This method has been used to create a wide array of analogues by varying amino acid side chains, altering the peptide backbone, and introducing different N-terminal groups. acs.org
Both full and semi-synthetic approaches are employed. acs.orgnih.gov Fully synthetic routes, often starting with an amino acid attached to a resin, allow for complete control over the molecule's composition, including modifications within the cyclic portion. acs.org For instance, the novel polymyxin analogue QPX9003 was fully assembled using SPPS. acs.org New strategies for total solid-phase synthesis have been developed to improve efficiency, including methods that perform the final cyclization step while the peptide is still attached to the solid support resin. researchgate.net These synthetic advancements are crucial for exploring the structure-activity relationships of polymyxins and for generating new candidates with improved therapeutic properties. acs.org
Analytical Methodologies for Polymyxin Components
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Congeners, including Polymyxin (B74138) B6
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying the various components of polymyxin B. google.com Due to the structural similarity of the congeners, which often differ only by a single amino acid or the fatty acid moiety, achieving complete separation is a significant analytical challenge. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common approach. google.com Methodologies often employ C18 or other specialized columns, such as poly(styrene-divinylbenzene) (PLRP-S), to achieve resolution. researchgate.netsemanticscholar.org Gradient elution is typically required, using a mobile phase consisting of an aqueous component (often containing an acid like formic acid or phosphoric acid and a salt like sodium sulfate) and an organic modifier, most commonly acetonitrile. google.comsemanticscholar.organalis.com.my Detection is frequently performed using UV spectrophotometry at a low wavelength, such as 215 nm. google.comresearchgate.net
One study successfully separated seven polymyxin B components, including Polymyxin B6, on a PLRP-S stationary phase at an elevated temperature (60°C). researchgate.net The elution was carried out with a mobile phase of acetonitrile, sodium sulphate solution (0.7% m/v, pH 2.5), and water. researchgate.net In other methods, retention times for major components like Polymyxin B1 and B2 are typically distinct, for example, 2.591 min and 3.255 min respectively in one system, allowing for their quantification. jgtps.com The complexity of the mixture and the similar physicochemical properties of the congeners mean that HPLC methods must be carefully optimized to resolve all components, including minor ones like this compound. researchgate.netsemanticscholar.org The development of ultra-performance liquid chromatography (UPLC) methods, often coupled with mass spectrometry, has allowed for more rapid and sensitive analysis, with run times as short as 5 to 6.5 minutes. oup.comresearchgate.netresearchgate.net
Table 1: Example HPLC Parameters for Polymyxin B Component Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Poly(styrene-divinylbenzene) (PLRP-S), 1000 Å, 8 µm researchgate.net | Waters BEH C18, 2.1 × 50 mm, 1.7 µm semanticscholar.org | Ultimate AQ-C18, 3.0 mm × 100 mm, 3 μm frontiersin.org |
| Mobile Phase | Acetonitrile-sodium sulphate solution (0.7% m/v, pH 2.5)-water (18:50:32, v/v) researchgate.net | A: Water with 0.2% Formic Acid (FA) B: Acetonitrile with 0.2% FA semanticscholar.org | A: 0.1% FA in water B: 0.1% FA in methanol (B129727) frontiersin.org |
| Elution | Isocratic researchgate.net | Gradient semanticscholar.org | Gradient frontiersin.org |
| Flow Rate | 4.0 mL/min researchgate.net | 0.4 mL/min semanticscholar.org | 0.5 mL/min frontiersin.org |
| Detection | UV at 215 nm researchgate.net | Mass Spectrometry semanticscholar.org | Mass Spectrometry frontiersin.org |
| Temperature | 60°C researchgate.net | 35°C semanticscholar.org | 30°C frontiersin.org |
Mass Spectrometry (MS) for Characterization of Polymyxin B Components
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural characterization of polymyxin B components. researchgate.netoup.com It provides molecular weight information that is crucial for identifying individual congeners. researchgate.net
Electrospray ionization (ESI) is a commonly used technique that generates multiply charged ions from the large, non-volatile polymyxin peptides. nih.gov For instance, the dominant ions observed for Polymyxin B1 and B2 are often the doubly charged molecules ([M+2H]²⁺) at mass-to-charge ratios (m/z) of 602.6 and 595.5, respectively. nih.gov Tandem mass spectrometry (MS/MS) allows for further structural elucidation by fragmenting the precursor ions and analyzing the resulting product ions. researchgate.net This fragmentation pattern provides information about the amino acid sequence and the structure of the fatty acid side chain. researchgate.net
Research has successfully used MS to confirm the molecular masses of isolated polymyxin B components. researchgate.net In one study, the structures of Polymyxin B5 and B6 were determined for the first time, identifying them as having the same peptide core as Polymyxin B1 but with different fatty acid moieties: nonanoic acid for B5 and 3-hydroxy-6-methyloctanoic acid for B6. researchgate.netnih.gov This level of detailed characterization is vital for linking specific structures to their biological activity.
Table 2: Observed Mass-to-Charge Ratios (m/z) for Major Polymyxin B Congeners
| Component | Observed m/z ([M+H]+) | Observed m/z ([M+2H]²⁺) | Reference |
|---|---|---|---|
| Polymyxin B1 | 1203.75720 | 602.3 / 602.6 | nih.govfrontiersin.org |
| Polymyxin B2 | - | 595.5 / 595.7 | semanticscholar.orgnih.gov |
| Polymyxin E1 (Colistin A) | 1169.8 | 585.5 | researchgate.net |
| Polymyxin E2 (Colistin B) | 1155.76685 | 578.5 | researchgate.netfrontiersin.org |
Note: The exact m/z can vary slightly based on instrumentation and experimental conditions.
In Vitro Susceptibility Testing Methods (e.g., MIC Determination)
In vitro susceptibility testing is fundamental to determining the antimicrobial potency of polymyxin B and its individual components against target pathogens. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com
The reference method for polymyxin MIC determination, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is broth microdilution (BMD). jidc.orgfrontiersin.orgwho.int This method is considered the gold standard, although it can be labor-intensive for routine clinical use. jidc.org Other methods like E-test strips, which use a predefined gradient of antibiotic on a plastic strip, are also used, but can sometimes yield discrepant results compared to BMD, particularly for polymyxins. jidc.orgnih.gov The unreliability of disk diffusion for polymyxins is well-documented, stemming from the poor diffusion of the large, cationic molecules through agar (B569324). jidc.orgoup.com
Studies evaluating polymyxin B against various Gram-negative bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae report MIC values that demonstrate its potent activity. mdpi.comfrontiersin.org For example, against a collection of Gram-negative isolates, 94.07% were susceptible to polymyxin B with an MIC ≤2 mg/L. frontiersin.org The MIC50 and MIC90 values, which represent the MIC required to inhibit 50% and 90% of isolates, respectively, are often reported in surveillance studies. For K. pneumoniae, MIC50 and MIC90 values have been reported as 0.5 mg/L, and for P. aeruginosa, as 1 mg/L. frontiersin.org It is important to note that commercial polymyxin B is a mixture, and the measured MIC reflects the combined activity of all congeners present. oup.com
Table 3: Example MIC Distribution of Polymyxin B Against Gram-Negative Bacteria
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Breakpoint (CLSI/EUCAST) (mg/L) | Reference |
|---|---|---|---|---|
| Escherichia coli | 0.25 | 0.5 | ≤2 | frontiersin.org |
| Klebsiella pneumoniae | 0.5 | 0.5 | ≤2 | frontiersin.org |
| Pseudomonas aeruginosa | 1 | 1 | ≤2 (CLSI) / ≤4 (EUCAST) | frontiersin.org |
| Acinetobacter baumannii | 0.5 | 1 | ≤2 | frontiersin.org |
MIC values are for polymyxin B sulfate (B86663) and may vary between studies and geographical locations.
Bioassays for Antimicrobial Activity in Research Settings
Beyond MIC determination, bioassays are employed in research to quantify the antimicrobial activity of polymyxins and to compare the potency of different congeners. The traditional method for defining polymyxin potency involves an agar diffusion bioassay. oup.com In this assay, the quantity of drug is measured in international units (IU), defined by the ability of a specific amount of a standard preparation to inhibit the growth of a reference organism, creating a zone of inhibition. oup.com
This method, however, has limitations for polymyxins. Their large molecular size and positive charge impede their diffusion through the negatively charged agar matrix, which can lead to inaccuracies. oup.com
In modern research, more direct methods are often preferred. Time-kill assays, for example, provide dynamic information about the bactericidal activity of an antibiotic over time. mdpi.com These studies expose a standardized bacterial inoculum to the antibiotic and measure the reduction in viable cell count at various time points. mdpi.com Fluorescent probes, created by synthetically attaching a fluorescent group like dansyl to the polymyxin molecule, are also used as research tools. acs.org These probes help to elucidate the mechanism of action by allowing visualization of the peptide's penetration into and interaction with bacterial membranes. acs.org Such bioassays are crucial for preclinical evaluation and for understanding the structure-activity relationships of individual components like this compound. researchgate.netacs.org
Research Applications Beyond Antimicrobial Therapy
Use in Immunological Research (LPS Neutralization/Adsorption)
A significant application of Polymyxin (B74138) B in immunological research is its use to neutralize or adsorb lipopolysaccharide (LPS), also known as endotoxin (B1171834). invivogen.comscispace.com LPS is a potent stimulator of the innate immune system and can elicit strong inflammatory responses, primarily through its interaction with Toll-like receptor 4 (TLR4). invivogen.com In experimental settings, the presence of even minute amounts of contaminating LPS in reagents or protein preparations can lead to erroneous results by inadvertently activating immune cells. plos.org
Polymyxin B effectively binds to the lipid A portion of LPS, which is the toxic component responsible for its biological activity. invivogen.complos.org This binding is driven by electrostatic interactions between the positively charged amino groups of the polymyxin and the negatively charged phosphate (B84403) groups of lipid A. nih.gov By binding to and neutralizing LPS, Polymyxin B allows researchers to study the specific effects of other molecules on the immune system without the confounding influence of endotoxin contamination. scispace.complos.org
For instance, studies have demonstrated that Polymyxin B can reduce the production of pro-inflammatory cytokines like TNF-α and IL-10 in cell cultures stimulated with LPS. scispace.com It is also used in in vitro and in vivo models to eliminate the effects of endotoxin contamination. karger.com Furthermore, materials with Polymyxin B immobilized on their surface, such as fibers or beads, are used to adsorb and remove LPS from solutions, a technique that has been explored for its potential in purifying biological samples. plos.orggoogle.com
However, it is important to note that the ability of Polymyxin B to completely neutralize LPS can be limited, and high concentrations of Polymyxin B itself can have some immunomodulatory effects. plos.org
Table 1: Effects of Polymyxin B on LPS-Induced Immune Responses
| Experimental System | Polymyxin B Concentration | Observed Effect | Reference |
|---|---|---|---|
| Human peripheral blood mononuclear cells (PBMCs) stimulated with LPS | 10 µg/mL | >90% reduction in TNF-α and IL-10 production. | scispace.com |
| Murine bone marrow-derived dendritic cells (BMDCs) | 50 µg/mL | Enhanced expression of CD80, CD40, and MHC II. | plos.org |
| Murine macrophage J774A.1 cells stimulated with lipooligosaccharide (LOS) | 1:1 ratio with LOS | Prevented an increase in cell surface antigen expression. | plos.org |
| Murine macrophage J774A.1 cells stimulated with lipooligosaccharide (LOS) | 10:1 ratio with LOS | Reduced cytokine production to control levels. | plos.org |
Inducing Envelope Stress in Bacteria for Stress Response Studies
Polymyxin B is a valuable tool for inducing envelope stress in Gram-negative bacteria to investigate their stress response pathways. wikipedia.org The bacterial cell envelope is a complex structure essential for survival, and bacteria have evolved sophisticated systems to detect and respond to damage to this barrier. oup.com
By binding to LPS and disrupting the outer membrane, Polymyxin B triggers these envelope stress responses (ESRs). oup.commdpi.com This allows researchers to study the genetic and molecular mechanisms that bacteria employ to cope with membrane damage. Several key ESRs have been shown to be activated by Polymyxin B, including the σE, Cpx, and Rcs pathways. oup.commdpi.comnih.govfrontiersin.org
The σE pathway is activated by the misfolding of outer membrane proteins (OMPs). oup.com
The Cpx two-component system responds to a variety of envelope stresses, including alterations in the inner membrane and the accumulation of misfolded proteins. oup.comnih.gov
The Rcs phosphorelay system is often induced by perturbations in the outer membrane and peptidoglycan layer. mdpi.comfrontiersin.org
Studies have used Polymyxin B to demonstrate how these pathways are activated and how they contribute to bacterial tolerance to antimicrobial peptides. nih.gov For example, exposing Escherichia coli to sublethal concentrations of Polymyxin B leads to the activation of the CpxAR and Rcs systems. nih.govfrontiersin.org The induction of the Cpx pathway, in particular, has been shown to contribute to the tolerance of E. coli to Polymyxin B. nih.gov This type of research is crucial for understanding the mechanisms of antibiotic resistance and for identifying potential new drug targets that could disrupt these stress response systems. mdpi.com
Table 2: Bacterial Envelope Stress Responses Induced by Polymyxin B
| Bacterial Species | Stress Response Pathway(s) Activated | Observed Outcome | Reference |
|---|---|---|---|
| Escherichia coli | CpxAR, RcsCDB, σE | Induction of the CpxAR system contributes to tolerance to Polymyxin B. | nih.gov |
| Salmonella enterica | Rcs | Activation of the Rcs system in response to membrane damage. | mdpi.comfrontiersin.org |
| mcr-1-harboring Escherichia coli | Upregulation of phosphoethanolamine (pEtN) transferase genes (mcr-1, eptA, eptB, eptC) | Increased resistance to Polymyxin B through lipid A modification. | nih.govresearchgate.net |
Research on Phytopathogenic Bacteria
Polymyxin B has also found applications in the study of phytopathogenic bacteria, which are bacteria that cause diseases in plants. frontiersin.orgfrontiersin.org Research has shown that Polymyxin B and its variants can have significant inhibitory activity against various plant pathogens. frontiersin.org
For example, Polymyxins B1 and E2, isolated from Paenibacillus polymyxa, have demonstrated remarkable in vitro inhibitory activities against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), the causal agents of bacterial blight and bacterial leaf streak in rice, respectively. frontiersin.org The efficacy of these polymyxins was found to be greater than that of some conventional agricultural antibiotics like Zhongshengmycin and Bismerthiazol. frontiersin.org
The mechanisms by which Polymyxin B acts against phytopathogenic bacteria are similar to those observed in other Gram-negative bacteria, including disruption of cell integrity and reduction of infectivity. frontiersin.org Research in this area explores the potential of polymyxins as biocontrol agents and provides insights into the development of new strategies to combat plant diseases. frontiersin.org Studies have investigated how Polymyxin B treatment affects the morphology, biofilm formation, and exopolysaccharide (EPS) production of these bacteria, all of which are important virulence factors. frontiersin.org
Table 3: In Vitro Activity of Polymyxins Against Phytopathogenic Bacteria
| Polymyxin Variant | Phytopathogen | EC50 Value (µg/ml) | Reference |
|---|---|---|---|
| Polymyxin B1 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.19 | frontiersin.org |
| Polymyxin E2 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.21 | frontiersin.org |
| Polymyxin B1 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.32 | frontiersin.org |
| Polymyxin E2 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.41 | frontiersin.org |
Modulating Cell Permeability for Other Agents in Research
Polymyxin B's ability to disrupt the outer membrane of Gram-negative bacteria makes it a useful tool for modulating cell permeability to other agents in a research setting. wikipedia.orgasm.org The outer membrane of these bacteria typically acts as a barrier, preventing many substances, including certain antibiotics, from reaching their intracellular targets. asm.org
By increasing the permeability of the outer membrane, Polymyxin B can facilitate the entry of other molecules into the bacterial cell. wikipedia.orgasm.org This "self-promoted uptake" mechanism is initiated by the binding of Polymyxin B to LPS, which displaces stabilizing divalent cations like Mg2+ and Ca2+, leading to membrane destabilization. nih.govasm.org
A well-studied derivative, Polymyxin B nonapeptide (PMBN), which lacks the fatty acid tail of Polymyxin B, is particularly useful in this context. wikipedia.orgresearchgate.net PMBN can still bind to LPS and increase the permeability of the outer membrane, but it has significantly reduced bactericidal activity. wikipedia.orgresearchgate.net This makes it an ideal agent for studying the effects of other antibiotics or compounds that would otherwise be excluded from the cell, without the confounding variable of Polymyxin B's own killing effect. wikipedia.orgbiorxiv.org For example, pretreatment of Gram-negative bacteria with Polymyxin B has been shown to increase their susceptibility to other antibiotics that target intracellular components. nih.gov This application is valuable for screening new antibiotic candidates and for investigating mechanisms of antibiotic resistance related to membrane permeability. nih.govnih.gov
Future Directions in Polymyxin Research
Advancing Understanding of Molecular Mechanisms
While the primary mechanism of polymyxins has been known for decades, contemporary research continues to refine the molecular-level understanding of their action. Polymyxin (B74138) B, a mixture of several components including Polymyxin B6, exerts its antibacterial effect through a multi-step process primarily targeting the outer membrane of Gram-negative bacteria. wikipedia.organtibioticdb.com
The initial interaction is an electrostatic attraction between the positively charged diaminobutyric acid (Dab) residues of the polymyxin molecule and the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharide (LPS). wikipedia.orgdrugbank.com This binding displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that normally stabilize the LPS layer, leading to a destabilization of the outer membrane. wikipedia.orgdrugbank.com
Following this initial binding, the hydrophobic fatty acid tail of the polymyxin molecule, which in this compound is a 3-hydroxy-6-methyloctanoic acid moiety, penetrates the hydrophobic core of the bacterial membrane. wikipedia.orgresearchgate.netnih.gov This disruption of the membrane's integrity increases its permeability, causing leakage of essential intracellular contents and ultimately leading to cell death. wikipedia.org Beyond simple membrane disruption, evidence suggests polymyxins also inhibit essential respiratory enzymes, such as type II NADH-quinone oxidoreductases, within the bacterial inner membrane, contributing to their bactericidal effects. drugbank.com Furthermore, Polymyxin B is well-documented for its ability to bind and neutralize endotoxin (B1171834) (LPS), a property leveraged in various research applications to prevent endotoxic shock responses in experimental models. wikipedia.orgdrugbank.complos.org
Table 1: Polymyxin B Components and Fatty Acid Moieties
| Component | Fatty Acid Moiety |
|---|---|
| Polymyxin B1 | 6-methyloctanoic acid |
| Polymyxin B2 | 6-methylheptanoic acid |
| Polymyxin B3 | Octanoic acid |
| Polymyxin B5 | Nonanoic acid |
| This compound | 3-hydroxy-6-methyloctanoic acid |
This table is based on data from multiple sources identifying the structural differences between major Polymyxin B components. wikipedia.orgresearchgate.netnih.govtoku-e.com
Strategies to Overcome Resistance (e.g., Combination Therapies, Novel Inhibitors)
The rise of polymyxin resistance presents a significant challenge. The most common resistance mechanism involves the modification of the bacterial LPS target, which reduces the net negative charge and weakens the electrostatic binding of polymyxins. frontiersin.orgnih.govscielo.br To counter this, researchers are exploring several strategies, with combination therapies being at the forefront.
Combination Therapies: The core principle of combination therapy is to use a second agent to restore the activity of polymyxins against resistant bacteria or to achieve a synergistic killing effect. tandfonline.com This approach can allow for the use of lower concentrations of each drug. oup.com
Antibiotic Combinations: Numerous studies have demonstrated the synergistic effects of combining Polymyxin B with other classes of antibiotics. For instance, combinations with carbapenems (e.g., meropenem), rifampicin, and tigecycline (B611373) have shown promise against resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. nih.govtandfonline.comnih.gov A notable recent finding is the synergistic effect between Polymyxin B and fusidic acid against resistant K. pneumoniae and E. coli. frontiersin.org The addition of fusidic acid significantly lowered the minimum inhibitory concentrations (MICs) of Polymyxin B and led to higher survival rates in murine infection models. frontiersin.org
Non-Antibiotic Adjuvant Combinations: An emerging strategy involves pairing polymyxins with non-antibiotic compounds that can overcome resistance mechanisms. The antineoplastic drug mitotane, for example, displayed synergy with Polymyxin B against resistant A. baumannii, P. aeruginosa, and K. pneumoniae in both in vitro and in vivo models. mdpi.com Other compounds, such as the antidepressant sertraline (B1200038) and the cannabinoid cannabidiol, have also been shown to synergize with Polymyxin B, primarily by disrupting other cellular processes like metabolism and membrane integrity, which enhances polymyxin activity. mdpi.com
Table 2: Examples of Polymyxin B Combination Therapy Research
| Combination Agent | Target Pathogen(s) | Observed Effect | Citation(s) |
|---|---|---|---|
| Fusidic Acid | K. pneumoniae, E. coli | Synergistic killing; reduced Polymyxin B MIC | frontiersin.org |
| Meropenem | A. baumannii, K. pneumoniae | Synergistic killing | tandfonline.comoup.comijccm.org |
| Rifampicin | A. baumannii, K. pneumoniae | Potential synergistic killing | tandfonline.comnih.gov |
| Mitotane | A. baumannii, P. aeruginosa, K. pneumoniae | Synergy against polymyxin-resistant strains | mdpi.com |
Development of Polymyxin Derivatives with Improved Research Utility
A major goal of polymyxin research is the creation of novel derivatives with improved properties, such as reduced toxicity or enhanced specific activities for research. nih.govresearchgate.net These efforts focus on chemically modifying the original polymyxin structure.
One successful strategy has been to reduce the number of positive charges in the molecule from five to three, which has been shown to correlate with reduced binding to kidney cells and lower nephrotoxicity in preclinical models. sciencebusiness.netfrontiersin.orgdrugbank.com
Polymyxin Nonapeptide (PMBN): This derivative is created by enzymatically removing the N-terminal fatty acid tail from Polymyxin B. wikipedia.org PMBN retains the ability to bind to LPS and permeabilize the outer membrane of Gram-negative bacteria but lacks direct bactericidal activity. wikipedia.orgresearchgate.net Its utility lies in its ability to sensitize resistant bacteria to other antibiotics by increasing the permeability of their outer membranes. researchgate.net
NAB739 and NAB7061: These are novel derivatives engineered to have only three positive charges by modifying the linear peptide portion of the molecule. sciencebusiness.netresearchgate.net NAB739 was developed to retain direct antibacterial action, while NAB7061 acts as a sensitizing agent, increasing the susceptibility of bacteria to other antibiotics. sciencebusiness.net
SPR741: This is another novel Polymyxin B derivative designed to have minimal intrinsic antibacterial activity. researchgate.net Its primary function is to interact with and disrupt the outer membrane, thereby allowing other antibacterial agents to penetrate the cell more effectively. researchgate.net
Table 3: Novel Polymyxin Derivatives and Their Characteristics
| Derivative | Key Structural Modification | Primary Research Utility/Action | Citation(s) |
|---|---|---|---|
| Polymyxin Nonapeptide (PMBN) | Removal of N-terminal fatty acid tail | Lacks bactericidal activity; permeabilizes outer membrane to sensitize bacteria to other antibiotics. | wikipedia.orgresearchgate.net |
| NAB739 | Reduced positive charges (from 5 to 3); modified linear peptide. | Direct bactericidal action with potentially reduced toxicity. | researchgate.netsciencebusiness.net |
| NAB7061 | Reduced positive charges (from 5 to 3); modified linear peptide. | Sensitizes bacteria to other antibiotics. | sciencebusiness.netresearchgate.net |
Expanding Research Applications
Beyond its direct antimicrobial properties, Polymyxin B and its components are valuable tools in various fields of research.
Microbiological Research: Polymyxin B is frequently used to induce envelope stress in bacteria to study their physiological responses. For instance, it has been used in assays to investigate small RNA (sRNA) responses to membrane damage in Salmonella enterica. wikipedia.org It is also a standard selective agent in many types of bacterial culture media, such as MYP Agar (B569324) and various selective supplements for Columbia Blood Agar, to inhibit the growth of Gram-negative bacteria and allow for the isolation of other organisms. amerigoscientific.com
Immunology and Cell Biology: Due to its high affinity for LPS, Polymyxin B is widely used in laboratory settings to neutralize LPS contamination in reagents and cell culture media, thereby preventing unintended activation of immune cells in experiments. plos.org This allows researchers to study the effects of other molecules on the immune system without confounding results from endotoxins. plos.org
Plant Biology: The application of Polymyxin B has also been explored in plant science. It has been tested for its ability to counteract the growth of phytopathogenic Gram-negative bacteria. amerigoscientific.comtoku-e.com Additionally, it has been used as a chemical elicitor to study signaling pathways in plants; for example, its application to Eschscholzia californica cells was shown to induce the accumulation of jasmonate, a key plant defense hormone. amerigoscientific.comtoku-e.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 4-amino-4-deoxy-L-arabinose (L-Ara4N) |
| Cannabidiol |
| Carbapenems |
| Colistin (B93849) (Polymyxin E) |
| Fusidic Acid |
| Imipenem |
| Jasmonate |
| Meropenem |
| Mitotane |
| NAB7061 |
| NAB739 |
| Phosphoethanolamine (pEtN) |
| Polymyxin B |
| Polymyxin B1 |
| Polymyxin B1-I |
| Polymyxin B2 |
| Polymyxin B3 |
| Polymyxin B5 |
| This compound |
| Polymyxin Nonapeptide (PMBN) |
| Rifampicin |
| Sertraline |
| SPR741 |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Polymyxin B6?
- Methodological Answer : Synthesis should follow established protocols for cyclic lipopeptides, with modifications tailored to this compound’s unique fatty acyl and peptide moieties. Key steps include:
- Solid-phase peptide synthesis (SPPS) for constructing the heptapeptide ring.
- Lipid tail incorporation via selective acylation, monitored by LC-MS for intermediate purity .
- Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) to confirm structure. Purity should be validated via HPLC (≥95%) and elemental analysis .
- Data Considerations : Include comparative tables of retention times, spectral peaks, and yields across synthesis batches.
Q. How can researchers validate the mechanism of action of this compound against Gram-negative bacteria?
- Methodological Answer :
- Membrane disruption assays : Measure cytoplasmic leakage using fluorescent dyes (e.g., propidium iodide) in E. coli or P. aeruginosa cultures.
- Lipopolysaccharide (LPS) binding : Use isothermal titration calorimetry (ITC) to quantify binding affinity .
- Resistance studies : Perform genomic sequencing of evolved resistant strains to identify mutations in pmrA/pmrB or mcr genes .
- Experimental Design : Include dose-response curves and statistical analysis (e.g., IC₅₀ calculations) in triplicate .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Compare plasma/tissue concentrations in animal models (e.g., murine sepsis) with MIC values from in vitro assays. Adjust for protein binding effects .
- Biofilm penetration studies : Use confocal microscopy to assess drug diffusion in Klebsiella pneumoniae biofilms.
- Data Reconciliation : Apply multivariate regression to identify confounding variables (e.g., host immune response) .
- Example Table :
| Model Type | Efficacy (%) | Key Limitation |
|---|---|---|
| In vitro | 92 | No immune modulation |
| Murine | 68 | Variable renal clearance |
Q. What strategies optimize experimental models for studying this compound-induced nephrotoxicity?
- Methodological Answer :
- In vitro models : Use proximal tubule cell lines (e.g., HK-2) with transcriptomic profiling to map oxidative stress pathways.
- In vivo mitigation : Co-administer antioxidants (e.g., N-acetylcysteine) in rat models and monitor serum creatinine/urea levels .
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal study design .
- Data Interpretation : Compare histopathology scores and biomarker trends across treatment groups.
Q. How can contradictory findings in this compound’s synergy with other antibiotics be resolved?
- Methodological Answer :
- Checkerboard assays : Test combinations with β-lactams or carbapenems using fractional inhibitory concentration (FIC) indices.
- Mechanistic overlap : Use RNA-seq to identify shared transcriptional responses in dual-therapy regimens .
- Meta-analysis : Aggregate published synergy data (e.g., from PubMed/MEDLINE) and apply heterogeneity tests (I² statistic) .
- Statistical Tools : Use Prism or R for synergy heatmaps and confidence interval calculations.
Methodological Frameworks
- Experimental Replication : Follow Beilstein guidelines for detailing synthesis protocols and reporting negative results to avoid publication bias .
- Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human-derived samples .
- Data Transparency : Archive raw spectra, chromatograms, and code in repositories like Zenodo or Figshare, citing DOIs in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
